For instance, the synthesis of N-(4-{4-[2-(trifluoromethoxy)phenyl]piperazin-1-yl}butyl)thiophene-2-carboxamide dihydrate, a dopamine D3 ligand, involved reacting a thiophene-2-carboxamide derivative with a substituted piperazine []. In another study, 3-amino-5,6,7,8-tetrahydro-2-{4-[4-(quinolin-2-yl)piperazin-1-yl]butyl}quinazolin-4(3H)-one (TZB-30878), a 5-HT1A agonist/5-HT3 antagonist, was synthesized using a multi-step process involving the formation of the quinazolinone core followed by the introduction of the piperazine side chain [].
For example, the crystal structure of N-(4-{4-[2-(trifluoromethoxy)phenyl]piperazin-1-yl}butyl)thiophene-2-carboxamide dihydrate revealed that the piperazine and benzene rings were oriented at a dihedral angle of 47.71 (6)° []. This particular conformation is believed to contribute to the compound's affinity for the dopamine D3 receptor.
One example of such a modification is the synthesis of [O-methyl-11C]2-{4-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]butyl}-4-methyl-2H-[1,2,4]triazine-3,5-dione ([(11)C]MPT), a radioligand for PET imaging of serotonin-1A receptors []. The synthesis involved alkylation of the piperazine nitrogen with a radiolabeled methyl group, allowing for in vivo tracking of the compound.
For example, 3-amino-5,6,7,8-tetrahydro-2-{4-[4-(quinolin-2-yl)piperazin-1-yl]butyl}quinazolin-4(3H)-one (TZB-30878) acts as a 5-HT1A receptor agonist and a 5-HT3 receptor antagonist, suggesting potential therapeutic benefits for diarrhea-predominant irritable bowel syndrome (d-IBS) []. In contrast, N-(4-{4-[2-(trifluoromethoxy)phenyl]piperazin-1-yl}butyl)thiophene-2-carboxamide dihydrate acts as a dopamine D3 receptor antagonist, indicating potential applications in the treatment of substance abuse disorders [].
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2